molecular formula C13H18N2O B2397185 7-Benzyl-3-oxa-7,9-diazabicyclo[3.3.1]nonane CAS No. 1357353-12-8

7-Benzyl-3-oxa-7,9-diazabicyclo[3.3.1]nonane

Cat. No.: B2397185
CAS No.: 1357353-12-8
M. Wt: 218.3
InChI Key: CJHJMYYZZUEKSD-UHFFFAOYSA-N
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Description

7-Benzyl-3-oxa-7,9-diazabicyclo[3.3.1]nonane is a heterocyclic compound characterized by its unique bicyclic structure. This compound is of significant interest in various fields of scientific research due to its potential applications in chemistry, biology, and medicine. The presence of both nitrogen and oxygen atoms within its bicyclic framework contributes to its distinctive chemical properties and reactivity.

Scientific Research Applications

7-Benzyl-3-oxa-7,9-diazabicyclo[3.3.1]nonane has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential as a bioactive compound, with studies exploring its interactions with biological targets.

    Industry: Utilized in the production of specialty chemicals and materials, including polymers and catalysts.

Safety and Hazards

The safety information for the related compound “TERT-BUTYL 7-BENZYL-9-OXA-3,7-DIAZABICYCLO[3.3.1]NONANE-3-CARBOXYLATE” indicates that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Benzyl-3-oxa-7,9-diazabicyclo[3.3.1]nonane typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of benzylamine with an appropriate oxirane derivative, followed by cyclization to form the bicyclic structure. The reaction conditions often include the use of a suitable solvent, such as dichloromethane, and a catalyst, such as a Lewis acid, to facilitate the cyclization process.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography to ensure the final product meets industrial standards.

Chemical Reactions Analysis

Types of Reactions: 7-Benzyl-3-oxa-7,9-diazabicyclo[3.3.1]nonane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions, particularly at the benzyl group, using reagents such as halogens or nucleophiles.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Sodium borohydride, lithium aluminum hydride; often performed in anhydrous conditions.

    Substitution: Halogens (e.g., chlorine, bromine), nucleophiles (e.g., amines, thiols); reactions may require catalysts or specific solvents.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction may produce amine or alcohol derivatives.

Comparison with Similar Compounds

  • 9-oxa-3,7-dithiabicyclo[3.3.1]nonane
  • 9-oxa-3-selena-7-thiabicyclo[3.3.1]nonane

Comparison: Compared to these similar compounds, 7-Benzyl-3-oxa-7,9-diazabicyclo[3.3.1]nonane is unique due to the presence of both nitrogen and oxygen atoms in its structure. This dual presence imparts distinct chemical properties and reactivity, making it a versatile compound for various applications. The presence of the benzyl group further enhances its potential for functionalization and derivatization, allowing for the creation of a wide range of derivatives with tailored properties.

Properties

IUPAC Name

7-benzyl-3-oxa-7,9-diazabicyclo[3.3.1]nonane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O/c1-2-4-11(5-3-1)6-15-7-12-9-16-10-13(8-15)14-12/h1-5,12-14H,6-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJHJMYYZZUEKSD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2COCC(N2)CN1CC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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